molecular formula C18H14N4O2 B330052 N,N'-(1,2-phenylene)dinicotinamide

N,N'-(1,2-phenylene)dinicotinamide

Cat. No.: B330052
M. Wt: 318.3 g/mol
InChI Key: IQFQBEILRFGGPW-UHFFFAOYSA-N
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Description

N,N'-(1,2-phenylene)dinicotinamide is a chemical compound with the molecular formula C18H14N4O2 and a molecular weight of 318.34 g/mol This compound is known for its unique structure, which includes a nicotinamide moiety linked to a pyridinylcarbonyl group through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-(1,2-phenylene)dinicotinamide typically involves the reaction of 3-pyridinecarboxylic acid with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N'-(1,2-phenylene)dinicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N,N'-(1,2-phenylene)dinicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N'-(1,2-phenylene)dinicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular responses.

Comparison with Similar Compounds

N,N'-(1,2-phenylene)dinicotinamide can be compared with other similar compounds, such as:

    N-{phenyl[(3-pyridinylcarbonyl)amino]methyl}nicotinamide: Similar structure but with a methyl group instead of a phenyl group.

    N-{4-(aminosulfonyl)phenyl}nicotinamide: Contains an aminosulfonyl group instead of a pyridinylcarbonyl group.

    N-ethyl-N-methyl-2-piperazin-1-ylnicotinamide: Features a piperazine ring instead of a pyridine ring.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-[2-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H14N4O2/c23-17(13-5-3-9-19-11-13)21-15-7-1-2-8-16(15)22-18(24)14-6-4-10-20-12-14/h1-12H,(H,21,23)(H,22,24)

InChI Key

IQFQBEILRFGGPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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